O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine
Description
Properties
IUPAC Name |
O-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-8-6-7-11-10/h6-8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKOPAYASNZOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624389 | |
| Record name | O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114778-46-0 | |
| Record name | O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine typically involves the reaction of tert-butyldimethylsilyl chloride with 3-bromopropanol to form (3-bromopropoxy)-tert-butyldimethylsilane. This intermediate is then reacted with hydroxylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from reactions involving this compound include oximes, amines, and substituted hydroxylamines. These products are valuable intermediates in the synthesis of various organic compounds.
Scientific Research Applications
Organic Synthesis
O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is widely used as a reagent in the synthesis of hydroxamic acids and other nitrogen-containing compounds. These compounds are crucial in medicinal chemistry for developing bioactive molecules. The compound's ability to undergo various chemical reactions—such as oxidation to form oximes or reduction to form amines—further enhances its utility in organic synthesis .
Biochemistry
In biochemical research, this compound is employed to modify biomolecules like proteins and nucleic acids, facilitating studies on their functions and interactions. For instance, it has been used in synthesizing inhibitors for histone deacetylases (HDACs), which play significant roles in cancer progression .
Mechanism of Action
The hydroxylamine group acts as a nucleophile, attacking electrophilic centers in target biomolecules, leading to the formation of oximes or amines that are critical intermediates in various biochemical pathways .
Pharmaceutical Research
Research indicates that derivatives of hydroxylamines can exhibit selective inhibition against specific enzymes, making them promising candidates for drug development. For example, studies have shown that hydroxylamine derivatives can effectively inhibit HDACs and influence quorum sensing mechanisms in bacteria such as Pseudomonas aeruginosa, which is relevant for treating bacterial infections .
Histone Deacetylase Inhibitors
A notable study demonstrated that hydroxylamine-based compounds could effectively inhibit HDACs, suggesting potential applications in cancer therapy. The incorporation of hydroxylamine moieties significantly enhances the metabolic stability and bioavailability of therapeutic compounds .
Quorum Sensing Inhibition
Research focused on modified hydroxylamines targeting quorum sensing mechanisms has shown promise for treating bacterial infections. This application highlights the compound's versatility beyond traditional organic synthesis .
Mechanism of Action
The mechanism of action of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine involves the nucleophilic attack of the hydroxylamine group on electrophilic centers in target molecules. This reaction can lead to the formation of oximes, amines, or other nitrogen-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is distinguished from other silyl-protected hydroxylamines by its propyl spacer between the TBDMS group and the hydroxylamine. Key comparisons include:
a) O-(tert-Butyldimethylsilyl)hydroxylamine
- Structure : Lacks the propyl spacer; TBDMS is directly attached to the hydroxylamine oxygen.
- Reactivity : Higher electrophilicity due to reduced steric hindrance, enabling faster coupling reactions with carboxylic acids (e.g., in hydroxamate synthesis via EDC-mediated activation) .
- Stability : Comparable hydrolytic stability under basic conditions but more prone to steric destabilization in crowded reaction environments.
b) O-(Trimethylsilyl)hydroxylamine (TMS-hydroxylamine)
- Structure : Smaller trimethylsilyl (TMS) group without a propyl chain.
- Stability : Less stable than TBDMS derivatives, with susceptibility to hydrolysis under mildly acidic or aqueous conditions.
- Applications: Limited to short-term protection in low-stress synthetic steps.
c) N-O-Isopropyl Sulfonamido-Based Hydroxamates
Physicochemical Properties
| Property | O-(3-((TBDMS)oxy)propyl)hydroxylamine | O-TBDMS-hydroxylamine | O-TMS-hydroxylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~317.6 (calculated) | ~191.3 | ~119.2 |
| Solubility | High in DCM, THF | Moderate in DCM | High in polar aprotic solvents |
| Stability (pH 7) | Stable | Stable | Labile |
| Cleavage Conditions | TBAF/THF or acidic conditions | Similar | Mild aqueous acid |
Notes:
Stability and Reactivity Trends
- Steric Protection : The TBDMS group shields the hydroxylamine from premature oxidation or nucleophilic attack, a critical advantage in prolonged reactions.
- Comparative Reactivity :
- Direct TBDMS-hydroxylamine derivatives exhibit faster coupling kinetics due to reduced steric bulk.
- The target compound’s propyl spacer may slightly slow reaction rates but improves purification outcomes by reducing side reactions .
Biological Activity
O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine (CAS No. 114778-46-0) is a chemical compound with significant applications in organic synthesis and biological research. This compound is notable for its ability to introduce hydroxylamine functionalities into various molecular structures, which can be pivotal in the synthesis of biologically active compounds and the modification of biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and applications in scientific research.
This compound has the molecular formula C9H23NO2Si. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability during chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H23NO2Si |
| Molecular Weight | 189.36 g/mol |
| Appearance | Clear colorless liquid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its nucleophilic properties, allowing it to react with electrophilic centers in target molecules. This reaction can lead to the formation of oximes and amines, which are crucial intermediates in many biochemical pathways.
- Nucleophilic Attack : The hydroxylamine group acts as a nucleophile, attacking electrophilic sites on biomolecules.
- Formation of Oximes : This reaction results in the formation of oximes, which can further participate in various biochemical processes.
- Biological Targets : The specific targets may include proteins and nucleic acids, influencing their structure and function.
Biological Applications
This compound is utilized across various fields:
1. Organic Synthesis
It serves as a reagent for synthesizing hydroxamic acids and other nitrogen-containing compounds, which are important in medicinal chemistry.
2. Biochemistry
The compound is used to modify biomolecules to study their interactions and functions. For example, it has been employed in the synthesis of inhibitors for histone deacetylases (HDACs), enzymes implicated in cancer progression.
3. Pharmaceutical Research
Research indicates that derivatives of hydroxylamines can exhibit selective inhibition against certain enzymes, making them potential candidates for drug development.
Case Studies
Several studies have highlighted the biological relevance of hydroxylamine derivatives similar to this compound:
- Histone Deacetylase Inhibitors : A study demonstrated that hydroxylamine-based compounds could effectively inhibit HDACs, leading to potential applications in cancer therapy .
- Quorum Sensing Inhibition : Research focused on using modified hydroxylamines to target quorum sensing mechanisms in bacteria like Pseudomonas aeruginosa, showing promise for treating bacterial infections .
Research Findings
Recent findings indicate that the incorporation of hydroxylamine moieties significantly enhances the metabolic stability and bioavailability of compounds designed for therapeutic use . The unique structural features of this compound allow for selective reactions that are crucial in the development of complex drug candidates.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| O-(tert-Butyldimethylsilyl)hydroxylamine | Moderate enzyme inhibition | Stable TBDMS group |
| O-Benzylhydroxylamine | Antibacterial properties | Less stable than TBDMS derivatives |
| Hydroxamic acid derivatives | HDAC inhibition | Directly involved in cancer therapy |
Q & A
Q. What are the optimal synthetic methodologies for preparing O-(3-((tert-butyldimethylsilyl)oxy)propyl)hydroxylamine?
This compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, condensation of carboxylic acid derivatives with O-(tert-butyldimethylsilyl)hydroxylamine using 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (EDC) in anhydrous CH₂Cl₂ at 0°C yields the silyl-protected intermediate. Subsequent cleavage with trifluoroacetic acid (TFA) removes the protecting group . Key parameters include maintaining anhydrous conditions to prevent premature desilylation and controlling stoichiometry (e.g., 1.5 equivalents of EDC to ensure complete activation of the carboxylic acid) .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the tert-butyldimethylsilyl (TBDMS) group (δ ~0.1 ppm for Si(CH₃)₂ in ¹H NMR) and the hydroxylamine moiety (broad singlet at δ ~5-6 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, with expected [M+H]⁺ peaks matching theoretical values. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended .
Q. How does the TBDMS group influence the compound’s stability and reactivity?
The TBDMS group enhances stability by protecting the hydroxylamine moiety from oxidation and undesired nucleophilic reactions. It also improves solubility in organic solvents (e.g., CH₂Cl₂, THF), facilitating reactions in non-polar media. However, the silyl ether is labile under acidic conditions (e.g., TFA), enabling selective deprotection during multi-step syntheses .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions during coupling with EDC?
Side reactions, such as N-hydroxysuccinimide (NHS) ester formation or urea byproduct generation, can be minimized by:
- Using a 1:1 molar ratio of carboxylic acid to EDC to avoid excess carbodiimide.
- Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate coupling.
- Maintaining low temperatures (0–4°C) during activation to suppress thermal degradation .
Q. What mechanistic insights explain the nucleophilic behavior of this compound?
The hydroxylamine group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons in activated esters). Computational studies suggest that the TBDMS group electronically stabilizes the hydroxylamine via σ-donation from silicon, enhancing nucleophilicity. Kinetic experiments (e.g., monitoring reaction progress via ¹H NMR) reveal second-order dependence on hydroxylamine concentration in SN2-type reactions .
Q. How does the compound perform in PROTAC (Proteolysis-Targeting Chimera) applications?
In PROTAC synthesis, the hydroxylamine moiety serves as a linker for conjugating E3 ligase ligands to target protein binders. The TBDMS group ensures stability during solid-phase synthesis, while mild TFA cleavage (0°C, 1–2 hours) preserves sensitive functional groups (e.g., esters or amides) in the final product. Recent studies demonstrate >90% yield in model PROTAC assemblies .
Q. Are there contradictions in reported physicochemical properties?
Discrepancies exist in melting point some sources report 63–67°C , while others observe broader ranges (60–70°C) due to polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) under nitrogen is advised to resolve such inconsistencies. Density values (0.849 g/cm³) are consistent across studies .
Methodological Recommendations
Q. How to optimize storage conditions for long-term stability?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent moisture ingress and photodegradation. Periodic NMR analysis (every 6 months) monitors desilylation or oxidation .
Q. What strategies improve yield in multi-step syntheses using this compound?
- Stepwise protection/deprotection: Use TBDMS for hydroxylamine protection during early stages, followed by TFA cleavage in the final step.
- Purification: Flash chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted EDC and urea byproducts.
- Scale-up: Replace EDC with polymer-supported carbodiimides to simplify purification in large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
